molecular formula C6H8BCl2NO2 B1519669 (3-Amino-4-chlorophenyl)boronic acid hydrochloride CAS No. 850568-45-5

(3-Amino-4-chlorophenyl)boronic acid hydrochloride

Cat. No.: B1519669
CAS No.: 850568-45-5
M. Wt: 207.85 g/mol
InChI Key: MTMLYYSBEQYCDJ-UHFFFAOYSA-N
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Description

(3-Amino-4-chlorophenyl)boronic acid hydrochloride is a useful research compound. Its molecular formula is C6H8BCl2NO2 and its molecular weight is 207.85 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

(3-Amino-4-chlorophenyl)boronic acid hydrochloride is a boronic acid derivative that has garnered attention in various biological and medicinal chemistry applications. Its unique structural features allow it to interact with biological targets, making it a candidate for therapeutic development, particularly in the field of antibiotic resistance and enzyme inhibition.

  • Molecular Formula : C6_6H7_7BClNO2_2
  • Molecular Weight : 175.48 g/mol
  • Melting Point : Approximately 185-189 °C
  • Density : 1.3 g/cm³
  • Solubility : Soluble in water and organic solvents .

The biological activity of this compound primarily involves its ability to form reversible covalent bonds with specific enzymes and proteins, particularly those containing diol functionalities. This property is crucial for its role as an inhibitor of serine β-lactamases and other enzymes involved in bacterial resistance mechanisms.

1. Antibacterial Activity

Recent studies have demonstrated the potential of this compound as an effective antibacterial agent. It has shown activity against various strains of bacteria, including resistant strains such as Escherichia coli and Klebsiella pneumoniae. The minimum inhibitory concentrations (MICs) for these bacteria ranged from 0.29 to 2.34 μM, indicating significant potency .

2. Enzyme Inhibition

This compound has been identified as a potent inhibitor of β-lactamases, which are enzymes that confer antibiotic resistance by hydrolyzing β-lactam antibiotics. Inhibition studies showed that this compound exhibited IC50_{50} values in the low micromolar range, making it a promising lead for the development of next-generation β-lactamase inhibitors .

3. Immunoproteasome Inhibition

Research has also indicated that this compound can act as a non-peptidic covalent inhibitor of the immunoproteasome's β5i subunit, which plays a role in antigen processing and presentation. This activity suggests potential applications in immunotherapy and cancer treatment .

Case Study 1: Efficacy Against Resistant Bacteria

A study evaluating the efficacy of this compound against multi-drug resistant Pseudomonas aeruginosa demonstrated that the compound could restore the effectiveness of β-lactam antibiotics when used in combination therapy. The study reported MIC values significantly lower than those observed with antibiotics alone, highlighting its potential as an adjuvant therapy .

Case Study 2: Synergistic Effects with Meropenem

Another investigation explored the synergistic effects of this compound when combined with meropenem against clinical isolates expressing NDM-1 (New Delhi metallo-beta-lactamase). The combination therapy resulted in enhanced antibacterial activity, suggesting that this compound could be pivotal in overcoming resistance mechanisms .

Research Findings Summary Table

Study Target Activity Observed MIC/IC50 Values
E. coli, K. pneumoniaeAntibacterialMIC: 0.29 - 2.34 μM
β-lactamasesEnzyme InhibitionIC50: Low μM range
Immunoproteasome β5iEnzyme InhibitionIC50: Not specified

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity
Recent studies have highlighted the potential of (3-amino-4-chlorophenyl)boronic acid derivatives as histone deacetylase inhibitors (HDACIs). For instance, a series of compounds derived from methyl-3-(4-chlorophenyl)-3-hydroxy-2,2-dimethylpropanoate were synthesized and evaluated for their antiproliferative effects against cancer cell lines such as HCT-116 and HeLa. The results indicated that several derivatives exhibited significant inhibitory actions, with IC50 values comparable to standard drugs like doxorubicin .

Neuroprotective Effects
Research has shown that boronic acids, including (3-amino-4-chlorophenyl)boronic acid, can act as aggregation inhibitors for amyloid-beta (Aβ), which is implicated in Alzheimer's disease. Co-crystallization studies with pharmaceutical agents like aciclovir suggest that these compounds can enhance drug efficacy by preventing drug leakage and improving solubility, thus potentially aiding in the treatment of cognitive impairments associated with neurodegenerative diseases .

Chemical Biology

Targeting Protein Interactions
(3-Amino-4-chlorophenyl)boronic acid has been utilized in the design of compounds that can selectively inhibit protein-protein interactions. For example, it has been incorporated into structures aimed at inhibiting CDC42 GTPases, which are overexpressed in various tumors. The binding affinity and kinetic solubility of these compounds were assessed using techniques like microscale thermophoresis and NMR spectroscopy, demonstrating their potential for therapeutic applications in oncology .

Synthesis and Structural Modifications

Building Block for Complex Molecules
The compound serves as a key building block in organic synthesis, particularly for creating complex molecular architectures. Its ability to form stable complexes with various nucleophiles allows for diverse structural modifications through reactions such as C-C bond formation and hydrazinolysis. These modifications have led to the synthesis of new derivatives with enhanced biological activities .

Table 1: Antiproliferative Activity of Derivatives

Compound NameCell LineIC50 (µM)Comparison DrugComparison Drug IC50 (µM)
Compound AHCT-1160.69Doxorubicin2.29
Compound BHeLa11Doxorubicin2.29
Compound CHCT-1161.5--

Table 2: Co-crystallization Studies

Co-crystal PairThermal BehaviorNotable Findings
4-Chlorophenylboronic Acid + AciclovirEndothermic effects at ~99 °CImproved thermal stability observed
4-Chlorophenylboronic Acid + ProlineTwo endothermic effects at ~56 °C and 228 °CEnhanced interaction via hydrogen bonding

Properties

IUPAC Name

(3-amino-4-chlorophenyl)boronic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7BClNO2.ClH/c8-5-2-1-4(7(10)11)3-6(5)9;/h1-3,10-11H,9H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MTMLYYSBEQYCDJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=C(C=C1)Cl)N)(O)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8BCl2NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10656956
Record name (3-Amino-4-chlorophenyl)boronic acid--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10656956
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

207.85 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

850568-45-5
Record name Boronic acid, (3-amino-4-chlorophenyl)-, hydrochloride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=850568-45-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (3-Amino-4-chlorophenyl)boronic acid--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10656956
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-Amino-4-chlorobenzeneboronic acid hydrochloride
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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